molecular formula C7H15N3O B1326653 2-(Piperidin-4-yl)acetohydrazide CAS No. 98430-74-1

2-(Piperidin-4-yl)acetohydrazide

Cat. No. B1326653
CAS RN: 98430-74-1
M. Wt: 157.21 g/mol
InChI Key: BMNYOKDCUXZGCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Piperidin-4-yl)acetohydrazide derivatives has been explored in various studies. In one study, a series of N-substituted derivatives were synthesized through a multi-step process starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, leading to the formation of ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This compound was then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into the target compounds by reacting with different N-aralkyl/aryl substituted 2-bromoacetamides . Another study focused on the reactions of 2-piperidylacetohydrazides with various esters to produce tricyclic heterocycles, demonstrating the versatility of 2-piperidylacetohydrazides in synthesizing complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was confirmed by single-crystal X-ray diffraction studies, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

This compound derivatives have been shown to undergo a variety of chemical reactions. For example, they can react with thioglycolic acid to produce 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones and their corresponding thiazolo[2,3-a]pyridine derivatives . These reactions highlight the reactivity of the hydrazide group and its utility in synthesizing fused heterocycles with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied using different analytical techniques. The thermal properties of the compounds were investigated using thermogravimetric analysis, which showed stability in a specific temperature range . Additionally, the development and validation of an HPLC-DAD method for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in a 1% solution were reported, indicating the importance of analytical methods in assessing the quality of these compounds .

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated the potential of derivatives of "2-(Piperidin-4-yl)acetohydrazide" in anti-cancer therapy. Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives from "this compound," exhibiting significant in-vitro anticancer activity against the human breast cancer cell line MCF7. Some compounds showed better activity than the reference drug Doxorubicin, highlighting their potential as anti-breast cancer agents (Al-Said et al., 2011).

Anti-Arrhythmic Activity

The compound's derivatives have also been explored for their anti-arrhythmic activities. Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showing significant anti-arrhythmic activity. This suggests a potential application in the treatment of arrhythmias, contributing to cardiovascular pharmacotherapy (Abdel‐Aziz et al., 2009).

Antibacterial Activity

In the realm of antimicrobial research, "this compound" derivatives have demonstrated efficacy against bacterial infections. Khalid et al. (2016) synthesized N-substituted derivatives of "2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide," which exhibited moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria. This underscores the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Antimicrobial Activity

Further extending its applications in antimicrobial therapy, Vankadari et al. (2013) synthesized novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles with significant antibacterial and moderate antifungal activity. These findings highlight the versatility of "this compound" derivatives in targeting various microbial pathogens (Vankadari et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, “(1-BOC-Piperidin-4-yl)acetic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-4-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h6,9H,1-5,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNYOKDCUXZGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649194
Record name 2-(Piperidin-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98430-74-1
Record name 2-(Piperidin-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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